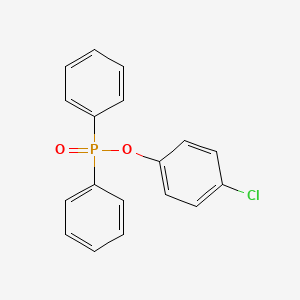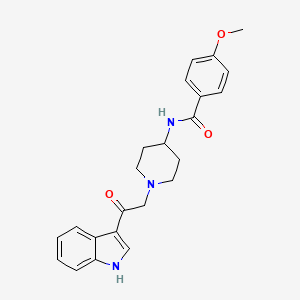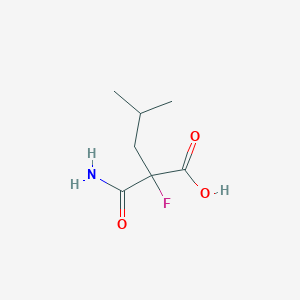
5-Oxopenta-1,3-dien-1-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxopenta-1,3-dien-1-yl benzoate is a chemical compound known for its unique structure and reactivity It consists of a benzoate group attached to a 5-oxopenta-1,3-dien-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopenta-1,3-dien-1-yl benzoate typically involves the reaction of benzoic acid derivatives with 5-oxopenta-1,3-dien-1-yl intermediates. One common method includes the esterification of benzoic acid with 5-oxopenta-1,3-dien-1-ol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to accelerate the esterification reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopenta-1,3-dien-1-one.
Reduction: Reduction reactions can convert the compound into 5-hydroxypenta-1,3-dien-1-yl benzoate.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid and 5-oxopenta-1,3-dien-1-one.
Reduction: 5-Hydroxypenta-1,3-dien-1-yl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
5-Oxopenta-1,3-dien-1-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Mécanisme D'action
The mechanism of action of 5-Oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Oxopenta-1,3-dien-1-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
5-Oxopenta-1,3-dien-1-yl propionate: Similar structure but with a propionate group.
5-Oxopenta-1,3-dien-1-yl butyrate: Similar structure but with a butyrate group.
Uniqueness: 5-Oxopenta-1,3-dien-1-yl benzoate is unique due to its specific benzoate moiety, which imparts distinct chemical and biological properties. The benzoate group can enhance the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
24338-67-8 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-oxopenta-1,3-dienyl benzoate |
InChI |
InChI=1S/C12H10O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
RIYSLXJAUWRKCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


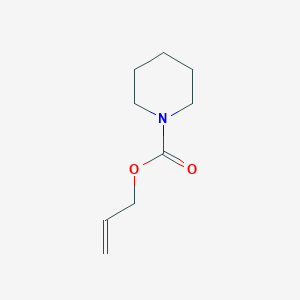

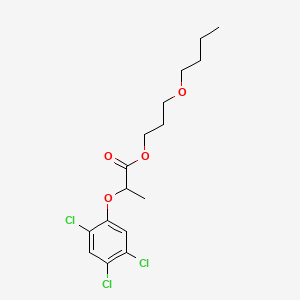
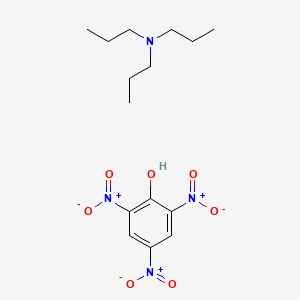

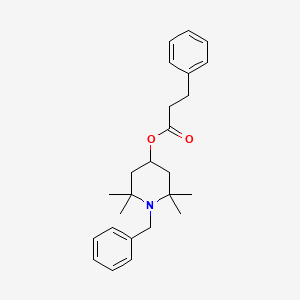
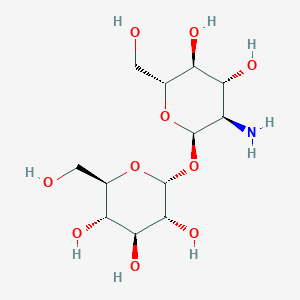

![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)

